molecular formula C11H12FN3S B6630232 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine

Cat. No. B6630232
M. Wt: 237.30 g/mol
InChI Key: UWMDXJRAPZJTRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug development.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine involves the inhibition of CDK2 and GSK-3β enzymes. CDK2 is a key regulator of the cell cycle and its inhibition can lead to cell cycle arrest and apoptosis. GSK-3β is involved in various signaling pathways and its inhibition can lead to the activation of certain pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine has been found to exhibit potent inhibitory activity against CDK2 and GSK-3β enzymes. This inhibition can lead to various biochemical and physiological effects such as cell cycle arrest, apoptosis, and activation of neuroprotective pathways. These effects make this compound a potential candidate for the development of drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine in lab experiments is its potent inhibitory activity against CDK2 and GSK-3β enzymes. This makes it an ideal candidate for studying the effects of CDK2 and GSK-3β inhibition on various biochemical and physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine. One of the potential directions is the development of drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the study of the effects of this compound on other enzymes and signaling pathways. Further studies are required to determine the full potential of this compound in drug development and disease treatment.
Conclusion:
In conclusion, 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent inhibitory activity against CDK2 and GSK-3β enzymes makes it an ideal candidate for the development of drugs for the treatment of cancer and Alzheimer's disease. Further studies are required to determine the full potential of this compound in drug development and disease treatment.

Synthesis Methods

The synthesis of 6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine can be achieved through various methods. One of the commonly used methods involves the reaction of 5-fluoro-2-methylthio-4-(3-thienyl)pyrimidine with ethylamine in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the desired compound.

Scientific Research Applications

6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent inhibitory activity against certain enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are known to play a crucial role in the development of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

6-ethyl-5-fluoro-N-(thiophen-3-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3S/c1-2-9-10(12)11(15-7-14-9)13-5-8-3-4-16-6-8/h3-4,6-7H,2,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMDXJRAPZJTRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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